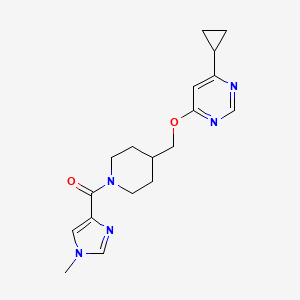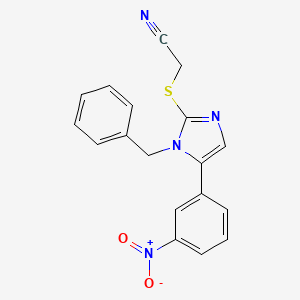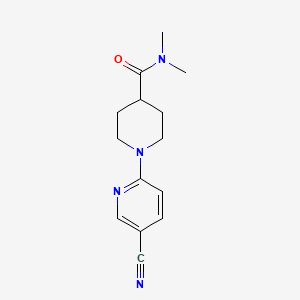
1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide” is a complex organic molecule. It contains a cyanopyridine group, which is a pyridine ring (a six-membered aromatic ring with one nitrogen atom and five carbon atoms) with a cyano group (C≡N) attached. It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and a carboxamide group (a carbonyl group (C=O) attached to an amine group (NH2)) .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The cyanopyridine group would contribute to the aromaticity of the molecule, while the piperidine ring would introduce a degree of saturation .Chemical Reactions Analysis
Again, while specific reactions involving “1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide” are not available, similar compounds are known to undergo a variety of reactions. For example, cyanoacetamides are known to react with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique
- Synthesis and Isolation (5-Cyanopyridin-2-yl)boronic acid and its esters are synthesized through regioselective halogen-metal exchange methods. These compounds, prepared from dihalopyridines, undergo palladium-catalyzed coupling, forming diverse pyridine libraries. Such methods are crucial for synthesizing novel halopyridinylboronic acids and esters, emphasizing the compound’s utility in the development of new pyridine structures.
- Sensing Applications Boronic acids, including (5-Cyanopyridin-2-yl)boronic acid, interact with diols and Lewis bases. As a result, they find applications in various sensing scenarios, including both homogeneous assays and heterogeneous detection. These applications extend to biological labeling, protein manipulation, and therapeutic development.
- Catalysis Boronic acids play a versatile role in organic reactions, particularly catalysis. For instance, they enable reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals in an enantioselective manner. This highlights their potential in creating densely functionalized cyclohexanes, making them valuable tools in catalytic processes.
- Fluorescence Quenching Studies Researchers have studied the fluorescent properties of (5-Cyanopyridin-2-yl)boronic acid, particularly its behavior in different solvents at room temperature. These insights are useful for sensor design and understanding the compound’s behavior.
- While not directly related to scientific research, a derivative of this compound, 1-[2-[(5-Cyanopyridin-2-yl)amino]-ethylamino]acetyl-2-(S)-pyrrolidine , has shown promise in improving metabolic profiles in nonhuman primates. Oral administration of this derivative significantly reduced plasma glucose levels during an oral glucose tolerance test .
Metabolic Profile Improvement
Chemodivergent Synthesis
Orientations Futures
The future research directions for this compound could involve further exploration of its potential biological activities, such as its potential role in diabetes treatment, as suggested by the activity of similar compounds . Additionally, more research could be done to optimize the synthesis process and explore other potential reactions involving this compound.
Propriétés
IUPAC Name |
1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-17(2)14(19)12-5-7-18(8-6-12)13-4-3-11(9-15)10-16-13/h3-4,10,12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCPXQLRIWUZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)C2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

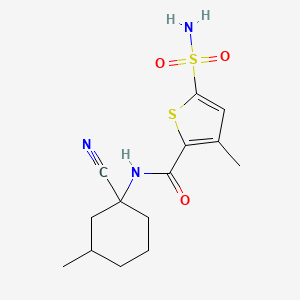
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2496091.png)


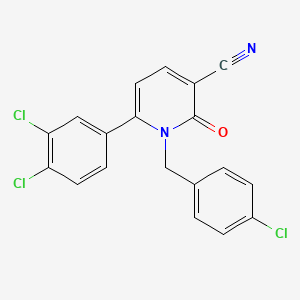

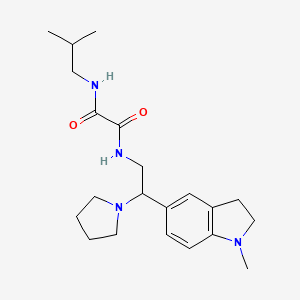
![N-(3,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2496099.png)
![4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2496101.png)
![7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2496103.png)
![Tert-butyl 4-[oxan-4-yl(prop-2-enoyl)amino]piperidine-1-carboxylate](/img/structure/B2496104.png)
